N-(2-aminoethyl)-N-methylacetamide
Overview
Description
N-(2-aminoethyl)-N-methylacetamide: is an organic compound with the molecular formula C4H10N2O. It is a derivative of acetamide, where the acetamide group is substituted with an aminoethyl and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Amidation: One common method involves the reaction of N-methylacetamide with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of N-(2-aminoethyl)-N-methylacetamide.
Reductive Amination: Another method involves the reductive amination of N-methylacetamide with 2-aminoethanol in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the direct amidation method due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-aminoethyl)-N-methylacetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acid chlorides, basic or neutral conditions.
Major Products:
Oxidation: Corresponding amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-aminoethyl)-N-methylacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It can act as a ligand in biochemical assays to investigate binding affinities and reaction kinetics.
Medicine: this compound has potential applications in drug development. It is explored for its role in the synthesis of pharmaceutical compounds, particularly those targeting neurological and metabolic disorders.
Industry: In the industrial sector, this compound is utilized in the production of polymers and resins. It is also used as a stabilizer in various chemical formulations and as a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-N-methylacetamide involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes, modulating their activity. The compound’s aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with proteins, influencing their conformation and function. Additionally, its methyl group can enhance its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
N-(2-aminoethyl)acetamide: Lacks the methyl group, making it less lipophilic and potentially altering its biological activity.
N-methylacetamide: Lacks the aminoethyl group, reducing its ability to form hydrogen bonds and interact with proteins.
2-aminoethylacetamide: Similar structure but without the N-methyl substitution, affecting its chemical reactivity and interaction with biological targets.
Uniqueness: N-(2-aminoethyl)-N-methylacetamide is unique due to the presence of both the aminoethyl and methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its versatility in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
N-(2-aminoethyl)-N-methylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-5(8)7(2)4-3-6/h3-4,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYINQCLEUZWLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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